molecular formula C12H14N4OS2 B12174224 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B12174224
M. Wt: 294.4 g/mol
InChI Key: UJHQFEJHLBVWHK-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can then be further modified to obtain the desired compound.

Chemical Reactions Analysis

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The major products formed from these reactions are typically other 1,3,4-thiadiazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, 1,3,4-thiadiazole derivatives have shown promise as antimicrobial agents, with activity against bacteria such as E. coli and B. mycoides, as well as fungi like C. albicans . These compounds have also been investigated for their potential use as anthelmintic, antiarthropodal, and fungicidal agents .

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with the synthesis and function of essential biomolecules in microorganisms, leading to their inhibition or death . The specific molecular targets and pathways involved may vary depending on the type of microorganism and the specific 1,3,4-thiadiazole derivative being studied.

Properties

Molecular Formula

C12H14N4OS2

Molecular Weight

294.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C12H14N4OS2/c1-6-9(18-7(2)13-6)5-10(17)14-12-16-15-11(19-12)8-3-4-8/h8H,3-5H2,1-2H3,(H,14,16,17)

InChI Key

UJHQFEJHLBVWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=NN=C(S2)C3CC3

Origin of Product

United States

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